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Compound of Interest

1,3-Benzodioxole-4-
Compound Name:
carbonylchloride

cat. No.: B1281323

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-
Benzodioxole-4-carbonyl chloride (CAS No: 66411-55-0), a key intermediate in organic
synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, supported by experimental protocols and data
interpretation.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and
elemental composition of a compound. For 1,3-Benzodioxole-4-carbonyl chloride (Molecular
Formula: CsHsClOs), the expected monoisotopic mass is 183.99272 Da.[1][2]

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts
of the title compound, which are crucial for its identification in different MS ionization modes.[2]
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Adduct Predicted m/z
[M+H]* 185.00000
[M+Na]* 206.98194
[M-H]- 182.98544
M+NHa4]* 202.02654

[

[M]* 183.99217

Experimental Protocol: Mass Spectrometry

A standard protocol for obtaining mass spectra involves dissolving the analyte in a suitable
volatile solvent and introducing it into the mass spectrometer.

o Sample Preparation: Dissolve approximately 1 mg of 1,3-Benzodioxole-4-carbonyl chloride
in 1 mL of a volatile organic solvent such as acetonitrile or methanol.

 Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-
resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

» Data Acquisition: Acquire spectra in both positive and negative ion modes to observe
different adducts and fragmentation patterns. The instrument is typically calibrated using a
known standard to ensure mass accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. Below are the predicted H and 3C NMR spectral data for 1,3-Benzodioxole-4-
carbonyl chloride, based on analysis of its precursor, 1,3-Benzodioxole-4-carboxaldehyde][3],
and related benzodioxole derivatives[4][5].

Predicted *H NMR Data

e Solvent: CDClIs

o Standard: Tetramethylsilane (TMS) at 0.00 ppm
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
~7.4-7.6 m 2H Aromatic H (H-6, H-7)
~7.0-7.1 m 1H Aromatic H (H-5)
6.15 S 2H -O-CH2-0O-

Predicted **C NMR Data

e Solvent: CDClIs

o Standard: CDCIs at 77.16 ppm

Chemical Shift (6) ppm Assignment
~168 C=0 (Carbonyl)
~152 Aromatic C-O
~148 Aromatic C-O
~130 - 135 Aromatic CH
~125 - 129 Aromatic C-C=0
~110 - 115 Aromatic CH
102.5 -O-CH2-O-

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% TMS as an internal standard.

¢ Instrumentation: Use a standard NMR spectrometer operating at a frequency of 400 MHz for
protons or higher.

o Data Acquisition: Acquire the *H NMR spectrum with a sufficient number of scans to achieve
a good signal-to-noise ratio. For 33C NMR, a proton-decoupled experiment is typically run to
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simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Predicted IR Data

The table below lists the principal absorption bands expected for 1,3-Benzodioxole-4-carbonyl
chloride, with interpretations based on data from analogous compounds[4][5] and known
frequencies for acyl chlorides.

Wavenumber (cm~—?) Intensity Assignment

~3100 - 3000 Medium C-H Aromatic Stretch

~2900 Weak C-H Aliphatic Stretch (-CHz-)

~1800 - 1775 Strong C=0 Stretch (Acyl Chloride)

~1600, 1480 Medium C=C Aromatic Ring Stretch

1250, 1040 Strong C-0O-C Asymmetric/Symmetric
Stretch

~800 - 750 Strong C-CI Stretch

Experimental Protocol: IR Spectroscopy

o Sample Preparation (Thin Film Method):

o Dissolve a small amount of the solid compound in a few drops of a volatile solvent like

methylene chloride.
o Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
o Allow the solvent to evaporate, leaving a thin solid film of the compound on the plate.

o Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.
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« Data Acquisition: Place the salt plate in the sample holder of the spectrometer. Record the
spectrum, typically over the range of 4000 to 400 cm~1, and perform a background scan to
subtract atmospheric interferences.

Visualized Workflows and Data Relationships

To clarify the analytical process and the information derived, the following diagrams illustrate
the experimental workflow and the logical relationship between spectroscopic techniques and
molecular structure.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

1,3-Benzodioxole-4-carbonyl chloride

Spiétroscopl Technl ues

erlved Structural Information

A\

Carbon-Hydrogen Framework Functional Groups Molecular Weight

(Connectivity, Environment) (C=0, C-0, C-Cl) & Formula

Click to download full resolution via product page

Caption: Information derived from different spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1281323#spectroscopic-data-of-1-3-benzodioxole-4-
carbonyl-chloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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